2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole ring fused to a cyclopenta[d]pyrimidine scaffold. The triazole moiety is substituted with two butyl groups at positions 4 and 5, while the pyrimidine ring is methyl-substituted at position 2. Its synthesis likely involves click chemistry for triazole formation and cyclization strategies for the pyrimidine core .
Properties
IUPAC Name |
2-(4,5-dibutyltriazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5/c1-4-6-10-16-17(12-7-5-2)23(22-21-16)18-19-13(3)14-9-8-11-15(14)20-18/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOKTZASBGOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=NC(=C3CCCC3=N2)C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Protocols
Multi-Step Synthesis via Halogenated Intermediates
A widely cited method involves the following sequence:
Step 1: Synthesis of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Cyclopentanone is condensed with methylguanidine hydrochloride in the presence of phosphorus oxychloride at 80–100°C for 12 hours. The resulting 2-amino intermediate is treated with phosphorus pentachloride in dichloromethane to yield the 2-chloro derivative (65–72% yield).
Step 2: Preparation of 4,5-Dibutyl-1H-1,2,3-Triazole
1-Butyne is treated with sodium azide and ammonium chloride in a mixture of water and tert-butanol at 60°C for 24 hours. The reaction is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate (55–60% yield).
Step 3: Coupling via Nucleophilic Aromatic Substitution
The 2-chloropyrimidine intermediate reacts with 4,5-dibutyl-1H-1,2,3-triazole in dimethyl sulfoxide at 120°C for 8 hours, using potassium carbonate as a base. Purification via silica gel chromatography affords the final product in 40–45% yield.
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Cyclopentanone, Methylguanidine | POCl₃ | 80°C | 12 h | 65–72% |
| 2 | 1-Butyne, Sodium Azide | H₂O/t-BuOH | 60°C | 24 h | 55–60% |
| 3 | 2-Chloropyrimidine, Triazole | Dimethyl sulfoxide | 120°C | 8 h | 40–45% |
Alternative Routes Using Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Recent advancements employ CuAAC to streamline triazole formation directly on the pyrimidine scaffold. In this approach:
- A propargyl-substituted pyrimidine (e.g., 2-propynyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) is synthesized via Sonogashira coupling.
- The alkyne reacts with 1-azido-2,3-dibutylpropane in the presence of copper(I) iodide and N,N-diisopropylethylamine in tetrahydrofuran at 25°C for 6 hours.
- The triazole product precipitates upon addition of ice water, yielding 60–68% after recrystallization from ethanol.
Optimization of Reaction Parameters
Solvent Selection
The choice of aprotic dipolar solvents critically influences reaction efficiency:
- Dimethyl sulfoxide : Enhances nucleophilic substitution rates but may promote side reactions at elevated temperatures.
- Acetonitrile : Preferred for CuAAC due to optimal copper catalyst solubility and reduced byproduct formation.
- Tetrahydrofuran : Balances reactivity and boiling point for reflux conditions, particularly in alkyne-azide cycloadditions.
Table 2: Solvent Performance in Triazole Coupling
| Solvent | Reaction Type | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| Dimethyl sulfoxide | Nucleophilic substitution | 120°C | 40–45% | 15–20% |
| Acetonitrile | CuAAC | 25°C | 60–68% | <5% |
| Tetrahydrofuran | Cycloaddition | 60°C | 55–58% | 10–12% |
Characterization and Quality Control
Spectroscopic Analysis
Industrial-Scale Considerations
Patent WO2015193165A1 highlights an optimized process using acetonitrile as the primary solvent, enabling one-pot reactions for intermediate formation. Key advantages include:
- Isolation of filterable crystalline intermediates (e.g., compounds of Formula VIII and X)
- Reduced purification steps through pH-controlled precipitations
- Scalability to kilogram quantities with 70–75% overall yield
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and supramolecular structures.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the evidence, focusing on structural features, synthesis, and inferred properties.
Triazole vs. Pyrazole Derivatives
- Target Compound: The 1,2,3-triazole ring enhances metabolic stability and hydrogen-bonding capacity compared to pyrazoles.
- Pyrazole Analogues: For example, 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives () utilize pyrazole rings with amino and hydroxyl substituents. These groups confer polarity but may reduce bioavailability compared to butyl-substituted triazoles .
Pyrimidine vs. Pyran Scaffolds
- Target Compound : The cyclopenta[d]pyrimidine system offers planar rigidity, which could favor π-π stacking interactions in biological targets. The methyl group at position 4 may sterically hinder undesired metabolic oxidation .
- Pyran Analogues: Compounds like 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4H-pyrans () feature pyran rings with dicarbonitrile or ester groups. These electron-withdrawing substituents enhance reactivity but may reduce stability under physiological conditions .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic pathways for 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can purity be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1: Cyclization of cyclopenta[d]pyrimidine precursors (e.g., 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) via [4+2] cycloaddition or nucleophilic substitution .
- Step 2: Functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4,5-dibutyl-1H-1,2,3-triazol-1-yl moiety .
Optimization Tips: - Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation .
- Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Validation:
- <sup>1</sup>H NMR: Look for characteristic signals (e.g., cyclopentane ring protons at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy: Confirm C-N (1250–1350 cm<sup>-1</sup>) and aromatic C-H (3000–3100 cm<sup>-1</sup>) stretches .
- Mass Spectrometry: HRMS should match the calculated molecular weight (±5 ppm error) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
-
Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and predict reactivity .
-
Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Example workflow:
Software Application Example Output AutoDock Vina Binding affinity prediction ΔG = -8.2 kcal/mol for kinase X Schrödinger Suite Binding mode analysis Key hydrogen bonds with catalytic lysine Reference structural analogs (e.g., 4-chloro-2-methyl derivatives) for benchmarking .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
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Cross-Validation: Replicate assays under standardized conditions (e.g., pH, temperature) .
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Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using analogs (see table below):
Compound Substituent Activity (IC50, nM) Key Observation Parent Compound 4,5-Dibutyl triazole 120 ± 15 Moderate kinase inhibition Analog 1 4-Methyl triazole 250 ± 30 Reduced lipophilicity lowers activity Analog 2 4-Cyclopropyl triazole 85 ± 10 Steric strain enhances binding Data adapted from cyclopenta[d]pyrimidine derivatives .
Q. What experimental strategies can improve yield in large-scale synthesis?
Methodological Answer:
- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
- Process Control: Implement real-time monitoring (e.g., inline FTIR) to detect intermediates and adjust parameters dynamically .
- Separation Techniques: Optimize column chromatography (e.g., silica gel gradient) or explore membrane-based purification .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported solubility or stability data?
Methodological Answer:
- Solubility Studies: Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, ethanol) .
- Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
Q. What statistical approaches are recommended for analyzing dose-response data?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Error Analysis: Report 95% confidence intervals and use ANOVA to compare replicates .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates with reactive substituents?
Methodological Answer:
- Hazard Assessment: Review Safety Data Sheets (SDS) for precursors (e.g., azides, organohalides) .
- Engineering Controls: Use fume hoods for volatile reagents and explosion-proof equipment for butylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
